REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[CH3:12][CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]1O>>[C:1]1([C:13]2([CH3:12])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
940 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
95
|
Quantity
|
1080 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
CC1C(CCCC1)O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to below 5° C. in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The mixture was further cooled until the interior of the reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
was cooled to below 5° C.
|
Type
|
CUSTOM
|
Details
|
The reaction solution was transferred into a 5 L separatory funnel
|
Type
|
CUSTOM
|
Details
|
to separate the sulfuric acid phase
|
Type
|
ADDITION
|
Details
|
1 L of pure water was then added to the solution 5 times so as
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
CUSTOM
|
Details
|
remove the by-products and other impurities
|
Type
|
ADDITION
|
Details
|
followed by the addition of 1 L of water until the aqueous phase
|
Type
|
CUSTOM
|
Details
|
After the separation of the aqueous phase
|
Type
|
CUSTOM
|
Details
|
followed by removal of the light fractions
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(CCCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |